molecular formula C14H18N6O2 B2624097 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide CAS No. 2380096-23-9

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide

Cat. No. B2624097
CAS RN: 2380096-23-9
M. Wt: 302.338
InChI Key: OXTOJNXFZYMWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide, commonly known as CP-544326, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases.

Mechanism of Action

CP-544326 works by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β activity, CP-544326 can modulate these cellular processes and potentially treat various diseases.
Biochemical and Physiological Effects:
CP-544326 has been shown to have various biochemical and physiological effects in animal models. In cancer research, CP-544326 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease research, CP-544326 has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In schizophrenia research, CP-544326 has been shown to improve cognitive function and reduce symptoms, such as hallucinations and delusions.

Advantages and Limitations for Lab Experiments

CP-544326 has several advantages for use in lab experiments. It is a highly specific inhibitor of GSK-3β, which makes it a useful tool for studying the role of GSK-3β in various cellular processes. CP-544326 is also relatively stable and can be easily synthesized in large quantities. However, CP-544326 has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. CP-544326 also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for research on CP-544326. One direction is to further investigate its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. Another direction is to develop more effective formulations of CP-544326 that can improve its solubility and bioavailability. Additionally, future research could focus on identifying other potential targets of CP-544326 and exploring its potential use in combination with other drugs.

Synthesis Methods

CP-544326 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis method involves the reaction of 3-cyanopyrazine-2-carboxylic acid with N-methylmorpholine in the presence of a coupling agent, followed by the addition of an azetidine-3-carboxylic acid derivative. The resulting product is then purified through various chromatographic techniques to obtain CP-544326 in its pure form.

Scientific Research Applications

CP-544326 has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, CP-544326 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In Alzheimer's disease research, CP-544326 has been shown to improve cognitive function in animal models of the disease. In schizophrenia research, CP-544326 has been shown to improve cognitive function and reduce symptoms in animal models of the disease.

properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-18(14(21)19-4-6-22-7-5-19)11-9-20(10-11)13-12(8-15)16-2-3-17-13/h2-3,11H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTOJNXFZYMWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.